molecular formula C19H23OP B14526271 2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one CAS No. 62556-07-4

2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one

Cat. No.: B14526271
CAS No.: 62556-07-4
M. Wt: 298.4 g/mol
InChI Key: XAYMJUHOSXENTI-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one is an organophosphorus compound characterized by its unique structure, which includes a tetrahydro-1lambda~5~-phosphinolin ring substituted with phenyl and tetramethyl groups

Preparation Methods

The synthesis of 2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one typically involves the following steps:

    Formation of the Phosphinoline Ring: The initial step involves the cyclization of appropriate precursors to form the phosphinoline ring. This can be achieved through the reaction of phenylphosphine with a suitable diene under controlled conditions.

    Substitution with Tetramethyl Groups:

    Industrial Production: Industrial production methods may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or tetramethyl groups are replaced by other substituents. Common reagents include halides and organometallic compounds.

    Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinoline derivatives.

Scientific Research Applications

2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphine metabolism.

    Industry: In the materials science industry, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-1-phenyl-1,2,3,4-tetrahydro-1lambda~5~-phosphinolin-1-one can be compared with similar compounds such as:

    2,2,4,4-Tetramethyl-3-pentanone:

    1,2,3,4-Tetrahydronaphthalene:

The uniqueness of this compound lies in its combination of a phosphinoline ring with phenyl and tetramethyl groups, which imparts distinct chemical and physical properties.

Properties

CAS No.

62556-07-4

Molecular Formula

C19H23OP

Molecular Weight

298.4 g/mol

IUPAC Name

2,2,4,4-tetramethyl-1-phenyl-3H-phosphinoline 1-oxide

InChI

InChI=1S/C19H23OP/c1-18(2)14-19(3,4)21(20,15-10-6-5-7-11-15)17-13-9-8-12-16(17)18/h5-13H,14H2,1-4H3

InChI Key

XAYMJUHOSXENTI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(P(=O)(C2=CC=CC=C21)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

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